molecular formula C22H32O2 B7790764 Retinyl acetate CAS No. 64536-04-5

Retinyl acetate

Cat. No.: B7790764
CAS No.: 64536-04-5
M. Wt: 328.5 g/mol
InChI Key: QGNJRVVDBSJHIZ-QHLGVNSISA-N
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Description

Retinol acetate, also known as retinyl acetate or vitamin A acetate, is a natural form of vitamin A. It is the acetate ester of retinol and is commonly used in dietary supplements and fortified foods. Retinol acetate has potential antineoplastic and chemopreventive activities . It is recognized as generally safe for use in food fortification in the United States .

Mechanism of Action

Target of Action

Retinyl acetate, a form of vitamin A, primarily targets skin cells . It interacts with receptors in the skin to enhance skin turnover, speeding up the process of removing dead skin cells to reveal fresh new layers . It also targets free radicals in the skin, neutralizing them to prevent damage .

Mode of Action

This compound is converted into retinol when applied topically . The small molecules that make up retinol penetrate deep beneath the epidermis to the dermis . Once in this middle layer of skin, retinol helps neutralize free radicals . This boosts the production of elastin and collagen, creating a “plumping” effect that can reduce the appearance of fine lines, wrinkles, and enlarged pores .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is converted into retinol, which is then oxidized to form retinal and retinoic acid . The enzymes for most of these activities have been identified . Retinol can either become oxidized to form the active form, retinoic acid (RA), or converted to retinyl esters (the storage form) via lecithin retinol acyltransferase (LRAT) .

Pharmacokinetics

This compound is absorbed into the body through the skin. It is then converted into retinol, which is further metabolized into retinoic acid, the biologically active form of vitamin A . The absorption efficiency of this compound is in the range of 70 to 90% .

Result of Action

The action of this compound results in several beneficial effects on the skin. It increases skin cell production, helps unclog pores, and exfoliates the skin . It also boosts collagen production, reducing the appearance of fine lines and wrinkles, and giving the skin a fresher, plumper appearance . It can also help unclog blocked pores that lead to blackheads, whiteheads, and acne .

Action Environment

This compound is sensitive to changes in the environment, such as light and oxygen . It is stable to heat, in the absence of oxidizers . Therefore, skincare products containing this compound are often packaged in opaque bottles to protect them from sunlight .

Preparation Methods

Synthetic Routes and Reaction Conditions

Retinol acetate can be synthesized through the esterification of retinol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of retinol to retinol acetate .

Industrial Production Methods

In industrial settings, retinol acetate is produced through a similar esterification process but on a larger scale. The process involves the use of high-purity retinol and acetic acid or acetic anhydride. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Retinol acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Retinol acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Retinol acetate is one of several retinoid compounds derived from vitamin A. Similar compounds include:

    Retinol: The alcohol form of vitamin A, used in skincare products for its anti-aging properties.

    Retinoic Acid: The oxidized form of retinol, used in medicine for treating acne and certain types of leukemia.

    Retinyl Palmitate: Another ester form of retinol, commonly used in cosmetic products.

    Retinyl Propionate: A retinol ester used in skincare formulations .

Uniqueness

Retinol acetate is unique in its balance of stability and biological activity. It is more stable than retinol but can be readily converted to biologically active retinoic acid in the body. This makes it a valuable compound for both dietary supplementation and topical applications .

Properties

IUPAC Name

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9+,18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNJRVVDBSJHIZ-QHLGVNSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021240
Record name Retinol acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127-47-9, 64536-04-5
Record name Retinol, acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127-47-9
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Record name Vitamin A acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Retinol, acetate, labeled with tritium
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RETINYL ACETATE
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Record name RETINYL ACETATE
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Record name Retinol, acetate
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Record name Retinol acetate
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Record name Retinyl acetate
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Record name VITAMIN A ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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